(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one
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Overview
Description
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring with a hydroxybutylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and 4-hydroxybutanal.
Condensation Reaction: The key step involves a condensation reaction between furan and 4-hydroxybutanal under basic conditions. This reaction forms the this compound compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butylidene moiety can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (E)-3-(4-Oxobutylidene)dihydrofuran-2(3H)-one.
Reduction: Formation of (E)-3-(4-Hydroxybutyl)dihydrofuran-2(3H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one:
(E)-3-(4-Methoxybutylidene)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-3-(4-Aminobutylidene)dihydrofuran-2(3H)-one: Contains an amino group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to its specific hydroxybutylidene substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C8H12O3 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3E)-3-(4-hydroxybutylidene)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c9-5-2-1-3-7-4-6-11-8(7)10/h3,9H,1-2,4-6H2/b7-3+ |
InChI Key |
XLWNGBIWEXEDIV-XVNBXDOJSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C/CCCO |
Canonical SMILES |
C1COC(=O)C1=CCCCO |
Origin of Product |
United States |
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